molecular formula C12H22O11 B13383419 3-o-Hexopyranosylhex-2-ulopyranose CAS No. 5349-40-6

3-o-Hexopyranosylhex-2-ulopyranose

Cat. No.: B13383419
CAS No.: 5349-40-6
M. Wt: 342.30 g/mol
InChI Key: SEWFWJUQVJHATO-UHFFFAOYSA-N
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Description

3-o-Hexopyranosylhex-2-ulopyranose is a complex carbohydrate compound It is a disaccharide derivative, consisting of two hexose sugars linked together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Hexopyranosylhex-2-ulopyranose typically involves the glycosylation of hexose sugars. The reaction conditions often require the presence of a glycosyl donor and acceptor, along with a catalyst to facilitate the formation of the glycosidic bond. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-o-Hexopyranosylhex-2-ulopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like periodic acid or bromine water, leading to the formation of aldonic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of alditols.

    Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acetic anhydride or benzoyl chloride.

Common Reagents and Conditions

    Oxidation: Periodic acid, bromine water

    Reduction: Sodium borohydride

    Substitution: Acetic anhydride, benzoyl chloride

Major Products

    Oxidation: Aldonic acids

    Reduction: Alditols

    Substitution: Ester derivatives

Scientific Research Applications

3-o-Hexopyranosylhex-2-ulopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It serves as a substrate for studying enzyme kinetics and glycosylation processes.

    Industry: Used in the production of bio-based materials and as a functional ingredient in food and cosmetic products.

Mechanism of Action

The mechanism of action of 3-o-Hexopyranosylhex-2-ulopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. The molecular targets include various proteins and enzymes involved in carbohydrate metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-Hexopyranosylhex-2-ulopyranose
  • Hex-2-ulopyranose

Uniqueness

3-o-Hexopyranosylhex-2-ulopyranose is unique due to its specific glycosidic linkage, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-7(17)8(18)9(19)11(22-5)23-10-6(16)4(15)2-21-12(10,20)3-14/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFWJUQVJHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287471, DTXSID80871755
Record name 3-o-hexopyranosylhex-2-ulopyranose
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Record name CERAPP_61480
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-40-6, 547-25-1
Record name Turanose
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Record name 3-o-hexopyranosylhex-2-ulopyranose
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